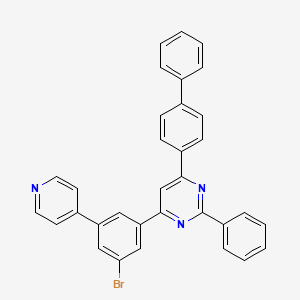
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS).
Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring, often using reagents like ammonium acetate and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions where substituents on the aromatic rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Biphenyl-4-yl)-6-(3-chloro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
- 4-(Biphenyl-4-yl)-6-(3-fluoro-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine
Uniqueness
The uniqueness of 4-(Biphenyl-4-yl)-6-(3-bromo-5-(pyridin-4-yl)phenyl)-2-phenylpyrimidine lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C33H22BrN3 |
|---|---|
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
4-(3-bromo-5-pyridin-4-ylphenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C33H22BrN3/c34-30-20-28(25-15-17-35-18-16-25)19-29(21-30)32-22-31(36-33(37-32)27-9-5-2-6-10-27)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1-22H |
InChI-Schlüssel |
PGKFQLBZPVLWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)

![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
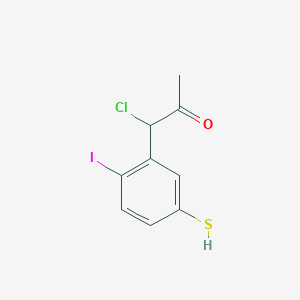
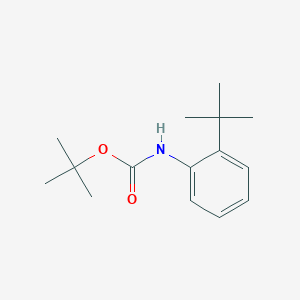
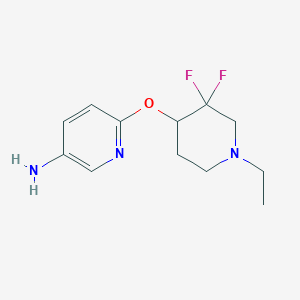
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)

![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)

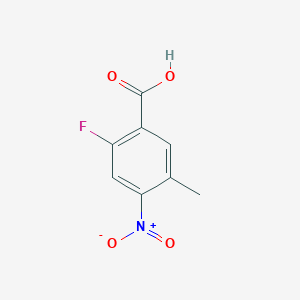

![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
